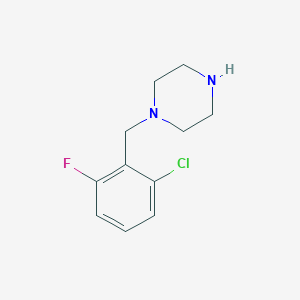

1-(2-Chloro-6-fluorobenzyl)piperazine

Description

Overview of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in drug design. tandfonline.comnih.gov Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govconsensus.app

The therapeutic journey of piperazine derivatives began in the early 20th century, with its initial use as an anthelmintic agent to treat parasitic worm infections. wikipedia.org Over the decades, the structural versatility of the piperazine scaffold has led to its incorporation into a multitude of drugs across various therapeutic classes. wisdomlib.orgnih.gov This has solidified its status as a recurring and significant motif in the development of new medicines. mdpi.com The ability to easily modify the piperazine ring has allowed medicinal chemists to fine-tune the biological activity and properties of drug candidates. nih.govnih.gov

The piperazine scaffold is a common feature in a vast number of biologically active compounds, demonstrating its broad therapeutic applicability. nih.govresearchgate.net Its presence can be found in drugs targeting a wide range of conditions, including cancer, bacterial infections, and central nervous system disorders. nih.govresearchgate.net Many FDA-approved drugs contain a piperazine ring, highlighting its importance and success in drug development. nih.govresearchgate.net The adaptability of the piperazine core allows it to serve as a linker between different pharmacophores or as a central scaffold for building new bioactive molecules. tandfonline.com

Specific Context of 1-(2-Chloro-6-fluorobenzyl)piperazine within Piperazine Chemistry

This compound is a specific derivative that has garnered attention in research settings. Its utility often lies in its role as an intermediate or a foundational structure for the synthesis of more elaborate compounds with potential therapeutic applications.

For researchers, precise identification of chemical compounds is paramount. This compound is cataloged in various chemical databases under specific identifiers that ensure its unambiguous recognition.

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 215655-20-2 chemicalbook.com |

| Molecular Formula | C11H14ClFN2 chemicalbook.com |

| Molecular Weight | 228.69 g/mol chemicalbook.com |

This interactive table provides key identification details for this compound.

The specific substitution pattern of the 2-chloro-6-fluorobenzyl group is of particular interest in medicinal chemistry. The presence of halogen atoms like chlorine and fluorine can significantly influence a molecule's properties. nih.gov Fluorine, in particular, is often used to enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. u-tokyo.ac.jp The strategic placement of these halogens on the benzyl (B1604629) ring can modulate the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. nih.govpatsnap.com This concept, known as bioisosterism, is a fundamental strategy in drug design. ctppc.org

Research Trajectories and Potential Academic Contributions

The primary research application of this compound appears to be as a synthetic intermediate. Its structure provides a reactive piperazine nitrogen that can be further functionalized, and a substituted benzyl group that can be a key pharmacophoric element. Academic research involving this compound likely focuses on its incorporation into novel molecular frameworks to explore new biological activities. For instance, it could be used in the synthesis of new kinase inhibitors, receptor antagonists, or other potential therapeutic agents. The compound serves as a valuable tool for medicinal chemists to systematically investigate structure-activity relationships and to develop new compounds with improved pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJVZHBDDDMHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352817 | |

| Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215655-20-2 | |

| Record name | 1-(2-Chloro-6-fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry for 1 2 Chloro 6 Fluorobenzyl Piperazine

Established Synthetic Routes and Reaction Conditions

The principal synthetic route involves the direct alkylation of piperazine (B1678402) with a suitable benzyl (B1604629) halide. This approach is a common and effective method for creating N-alkyl piperazine derivatives. mdpi.com

The core of the synthesis is the reaction between 2-chloro-6-fluorobenzyl chloride and piperazine. In this nucleophilic substitution reaction, one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the benzylic carbon of 2-chloro-6-fluorobenzyl chloride and displacing the chloride ion. nih.govorgsyn.org To favor the formation of the mono-substituted product over the 1,4-disubstituted byproduct, an excess of piperazine is typically employed. mdpi.com The reaction proceeds to yield 1-(2-chloro-6-fluorobenzyl)piperazine and piperazine hydrochloride.

A general representation of this reaction is analogous to the synthesis of other N-benzylpiperazines, where piperazine is reacted directly with a benzyl chloride derivative. orgsyn.org

Table 1: Reactants for Synthesis

| Reactant | Role | Molar Ratio (Typical) |

|---|---|---|

| 2-Chloro-6-fluorobenzyl Chloride | Electrophile / Alkylating Agent | 1.0 equivalent |

The choice of solvent and the control of reaction temperature are critical for optimizing the reaction rate and minimizing side reactions. Solvents such as dichloromethane (B109758) (CH2Cl2) or absolute ethanol (B145695) are commonly used. nih.govorgsyn.org These solvents are effective at dissolving both the piperazine and the benzyl halide reactant.

Temperature control is essential for managing the exothermic nature of the reaction and preventing the formation of impurities. The reaction can be initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating (e.g., 65 °C) to ensure completion. nih.govorgsyn.org

Table 2: Typical Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Dichloromethane or Ethanol | Good solubility for reactants |

| Temperature | 0 °C to Room Temperature | Controlled reaction rate, minimizes byproducts |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents side reactions with atmospheric moisture/CO2 |

Purification and Salt Formation Techniques

Following the reaction, a multi-step workup and purification process is necessary to isolate the desired product in high purity. This typically involves separating the product from the excess piperazine and the piperazine hydrochloride byproduct. nih.govorgsyn.org The reaction mixture is often treated with an aqueous base to neutralize the hydrochloride salt and deprotonate any remaining protonated piperazine, allowing for extraction into an organic solvent. orgsyn.org The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude free base. nih.gov Final purification can be achieved through distillation under reduced pressure or crystallization. orgsyn.org

For ease of handling, improved stability, and better solubility in aqueous media, the free base of this compound is often converted into its hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable organic solvent, such as absolute ethanol or diethyl ether, and treating it with hydrogen chloride. orgsyn.org The hydrogen chloride can be introduced as a gas bubbled through the solution or as a concentrated aqueous solution added dropwise. orgsyn.org The resulting hydrochloride salt precipitates from the solution and can be collected by filtration, washed, and dried. orgsyn.org

Chemical Reactions and Derivatization Strategies

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the secondary amine of the piperazine ring and the substituted benzyl group—allows for a variety of derivatization strategies. mdpi.comresearchgate.net

The chlorine and fluorine atoms on the benzyl group are subject to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Due to the electron-withdrawing nature of these halogens, the aromatic ring is activated towards attack by strong nucleophiles. This allows for the displacement of either the chlorine or fluorine atom to introduce other functional groups, leading to a wide range of derivatives. The specific conditions and the choice of nucleophile will determine which halogen is substituted and the nature of the resulting product.

Oxidation and Reduction Reactions of the Compound

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the functional groups present: the piperazine ring, the tertiary benzylic amine, and the substituted aromatic ring.

Oxidation Reactions: While specific oxidation studies on this compound are not extensively detailed in published literature, the reactivity can be inferred from similar structures, such as 1,4-dibenzylpiperazine. The oxidation of such compounds, for instance by ruthenium tetroxide (RuO₄), can occur at both the endocyclic C-H bonds of the piperazine ring and the exocyclic C-H bonds of the benzylic position. researchgate.net This can lead to a variety of oxygenated products, including the formation of piperazinones or lactams through oxidation of the carbon alpha to a ring nitrogen. researchgate.net Aggressive oxidation can lead to the cleavage of the benzyl group, yielding benzaldehyde (B42025) or benzoic acid derivatives, alongside degradation of the piperazine moiety. researchgate.net The metabolism of the parent compound, N-benzylpiperazine, also indicates that the piperazine ring can be metabolically degraded, which involves oxidative processes. mdma.chnih.gov

Reduction Reactions: The most significant reduction reaction for this class of compounds is the cleavage of the N-benzyl group. The bond between the benzylic carbon and the piperazine nitrogen is susceptible to catalytic hydrogenolysis. orgsyn.org This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). This process effectively removes the 2-chloro-6-fluorobenzyl group, yielding piperazine and 2-chloro-6-fluorotoluene. This debenzylation is a common strategy in medicinal chemistry, where the benzyl group is often used as a protecting group for one of the piperazine nitrogens. orgsyn.org

Hydrolysis Reactions and Derivative Formation

Hydrolysis Reactions: The core structure of this compound, comprising C-N, C-C, C-H, C-Cl, and C-F bonds, is generally stable against hydrolysis under standard conditions. However, derivatives of the compound, particularly amides or esters formed at the N4 position, can be susceptible to hydrolysis. For example, an N-acetyl or N-carbethoxy derivative could be hydrolyzed under acidic or basic conditions to regenerate the parent compound. orgsyn.orgresearchgate.net This reactivity is characteristic of the introduced functional group rather than the benzylpiperazine core itself.

Derivative Formation: The secondary amine at the N4 position of the piperazine ring is the primary site for derivatization. This nitrogen atom acts as a nucleophile, allowing for a wide range of reactions to form 1,4-disubstituted piperazines.

Common derivatization reactions include:

N-Acylation: The compound can be readily acylated by reacting it with acyl chlorides or anhydrides. For instance, reaction with benzoyl chloride would yield 1-benzoyl-4-(2-chloro-6-fluorobenzyl)piperazine. orgsyn.org

N-Alkylation: The secondary amine can be alkylated using various alkyl halides. This reaction introduces a second, different substituent onto the piperazine ring, creating unsymmetrically disubstituted products. nih.gov

Reaction with Isocyanates: The nucleophilic nitrogen can react with isocyanates to form urea (B33335) derivatives.

These reactions are fundamental in medicinal chemistry for modifying the compound's properties by adding different functional groups.

Comparative Analysis of Synthetic Efficiency and Yield

| Feature | Route A: Direct Alkylation | Route B: Reductive Amination Approach |

| Starting Materials | 2-Chloro-6-fluorobenzyl chloride and Piperazine | 2-Chloro-6-fluorobenzaldehyde (B137617) and N-Boc-piperazine |

| Reaction Type | Nucleophilic Substitution | Nucleophilic displacement, followed by further steps |

| Typical Scale | Laboratory Scale | Kilogram-scale production mdpi.com |

| Reported Yield | Typically high for the single step (e.g., 78-85% for similar reactions) | 54% overall yield over multiple steps mdpi.com |

| Key Advantages | Simple, direct one-step reaction. | High purity of final product; avoids handling excess piperazine; scalable. mdpi.com |

| Key Disadvantages | Potential for di-alkylation of piperazine, requiring excess piperazine. | Multi-step process with lower overall yield. |

The direct alkylation (Route A) is a straightforward method suitable for lab-scale synthesis, involving the reaction of 2-chloro-6-fluorobenzyl chloride with an excess of piperazine to minimize the formation of the 1,4-bis(benzyl)piperazine byproduct.

Advanced Synthetic Approaches and Future Directions

The synthesis of piperazine-containing molecules continues to evolve, with a focus on improving efficiency, selectivity, and structural diversity.

Advanced Synthetic Approaches: The use of N-protected piperazine derivatives, such as N-Boc-piperazine, represents a more advanced and controlled approach compared to direct alkylation of piperazine. mdpi.com This strategy prevents side reactions like di-alkylation and is crucial for the synthesis of complex, unsymmetrically substituted piperazines. The kilogram-scale synthesis starting from 2-chloro-6-fluorobenzaldehyde exemplifies a process designed for large-scale production, which is a significant advancement over simpler lab-scale methods. mdpi.com

Future Directions: A major frontier in piperazine chemistry is the direct functionalization of the C-H bonds on the piperazine ring itself. mdpi.comnsf.gov Traditional methods almost exclusively modify the nitrogen atoms. Recent advances in catalysis, including photoredox catalysis, are enabling the selective introduction of substituents at the carbon atoms of the piperazine core. mdpi.com This opens up new chemical space and allows for the creation of novel analogs of this compound with unique three-dimensional structures.

Furthermore, the application of modern synthetic technologies such as microwave-assisted synthesis and flow chemistry could offer future improvements. tandfonline.com These techniques can potentially reduce reaction times, improve yields, and lead to more sustainable and economical synthetic processes for this and related compounds.

Biological Activity and Pharmacological Relevance of 1 2 Chloro 6 Fluorobenzyl Piperazine

General Biological Activities of Piperazine (B1678402) Derivatives

The versatility of the piperazine ring has allowed for the development of numerous derivatives with diverse therapeutic applications, including roles as anticancer, antiviral, antidepressant, and anti-inflammatory agents. wisdomlib.org Modifications to the piperazine structure can significantly influence the pharmacological properties of the resulting compounds. wisdomlib.org

Antimicrobial and Antiviral Properties

Piperazine derivatives have been investigated for their potential to combat microbial and viral infections. nih.govresearchgate.net Some have demonstrated activity against various bacterial and viral strains. nih.govnih.gov While one source suggests that 1-(2-Chloro-6-fluorobenzyl)piperazine has been studied for potential antimicrobial and antiviral properties, no specific studies or data are provided to substantiate this claim for this particular compound.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer properties of piperazine derivatives are well-documented. nih.govnih.gov Certain derivatives have shown efficacy in reducing inflammation, and others exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov Although there is speculation that This compound may have antitumor potential based on its structural similarity to other active compounds, there is a lack of direct experimental evidence in the available literature.

Other Reported Pharmacological Activities (e.g., Antifungal, Antidepressant)

The pharmacological scope of piperazine derivatives also extends to antifungal and antidepressant activities. nih.govnih.gov The piperazine scaffold is a common feature in many antidepressant medications due to its favorable pharmacokinetic profile for central nervous system targets. nih.gov While it is hypothesized that This compound could have antidepressant effects, specific research to confirm this is not currently available in the public domain. Similarly, while many piperazine derivatives have been screened for antifungal activity, no such data has been published for this specific compound. nih.gov

Mechanisms of Action at a Molecular Level

The mechanisms through which piperazine derivatives exert their effects are varied and depend on their specific structure.

Interaction with Molecular Targets and Pathways

Generally, piperazine derivatives can interact with a range of biological targets. researchgate.net For instance, some derivatives with anticancer properties have been found to act as topoisomerase inhibitors. nih.gov The specific molecular targets and pathways for This compound have not been elucidated in the reviewed literature.

Binding to Receptors and Enzymes

The biological activity of many piperazine compounds is attributed to their ability to bind to specific receptors and enzymes. researchgate.net For example, their effects on the central nervous system are often mediated through interactions with neurotransmitter receptors such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net One source suggests that the mechanism of action for This compound may involve binding to certain receptors or enzymes, but it clarifies that the exact molecular targets are not defined.

Modulation of Biological System Activity

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the basis for drugs with a wide array of therapeutic actions, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. nih.govresearchgate.netresearchgate.net The specific biological activity of a piperazine derivative is heavily influenced by the nature of the substituents attached to its nitrogen atoms.

For this compound, the dual halogenation on the benzyl (B1604629) ring is a key feature. Halogenated phenylpiperazine and benzylpiperazine derivatives are known to exhibit significant biological effects. For instance, analogs with chloro and fluoro substitutions are explored for their potential in cancer treatment and for their effects on the central nervous system. The combination of a chloro and a fluoro group on the benzyl ring, as seen in the target compound, is anticipated to confer potent and potentially selective bioactivity. This dual halogenation can enhance properties like lipophilicity, which may improve membrane permeability and target engagement.

Based on analogous structures, this compound is predicted to have potential activity in the following areas:

Anticancer Activity : Numerous studies have demonstrated that introducing electron-withdrawing substituents, such as chlorine and fluorine, onto a phenyl or benzyl ring attached to a piperazine moiety can enhance antitumor activity. nih.govmdpi.com Compounds with dichlorophenyl and fluorobenzyl groups have shown potent cytotoxic effects against various cancer cell lines. nih.govnih.gov Therefore, the 2-chloro-6-fluoro substitution pattern is hypothesized to contribute to cytotoxic or antiproliferative effects on cancer cells.

Antimicrobial Activity : Piperazine derivatives are well-established as antimicrobial agents. researchgate.netresearchgate.net The lipophilicity conferred by the halogenated benzyl group may enhance the compound's ability to penetrate bacterial cell walls, potentially leading to activity against both Gram-positive and Gram-negative bacteria.

CNS Activity : Phenylpiperazines are classic scaffolds for compounds targeting central nervous system receptors, such as serotonin (5-HT) and sigma receptors. nih.govresearchgate.net The specific substitution pattern on the aromatic ring dictates the receptor affinity and selectivity. While analogs like 1-(3-chlorophenyl)piperazine (B195711) are known 5-HT receptor agonists, the ortho-chloro and ortho-fluoro combination in this compound would likely result in a different receptor interaction profile.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its biological effects. For this compound, the SAR can be analyzed by considering the contributions of its two primary components: the substituted benzyl ring and the piperazine ring.

Impact of Benzyl Substitution on Biological Activity

The nature, number, and position of substituents on the benzyl ring are critical determinants of pharmacological activity in this class of compounds.

Halogenation : The presence of halogens (Cl and F) is a recurring theme in potent piperazine-based drug candidates. These electron-withdrawing groups significantly alter the electronic properties of the aromatic ring, which can influence binding affinity to biological targets. In a study of N-(3-phenylpropyl)-N'-benzylpiperazines, various substituents on the benzyl moiety were shown to modulate affinity for sigma receptors, with hydrophobicity being a key factor. nih.gov

Substitution Pattern : The ortho (2-) and meta (3-) positions on the phenyl or benzyl ring are often favored for substitution in active compounds. mdpi.com The 2-chloro-6-fluoro pattern is distinct. This ortho-disubstitution can induce a specific conformational orientation of the benzyl ring relative to the piperazine core, which can be crucial for fitting into a receptor's binding pocket.

Synergistic Effects : The combination of both chloro and fluoro groups may offer advantages over mono-halogenated analogs. This dual halogenation can enhance lipophilicity, potentially improving pharmacokinetic properties like cell membrane permeability. In some anticancer derivatives, compounds with two chlorine atoms on the phenyl ring demonstrated superior cytotoxic activity compared to those with a single halogen or no halogens. nih.gov

The table below summarizes the impact of different benzyl/phenyl substitutions on the biological activity of selected piperazine analogs, illustrating these SAR principles.

| Compound/Analog Series | Benzyl/Phenyl Substitution | Observed Biological Activity | Reference(s) |

| Vindoline-Piperazine Conjugates | N-bis(4-fluorophenyl)methyl | Potent antiproliferative activity (GI50 = 1.35 µM on HOP-92 lung cancer cell line) | nih.gov |

| Benzothiazine-Phenylpiperazines | 1-(3,4-dichlorophenyl)piperazine | Most cytotoxic against MCF7 breast cancer cells | nih.gov |

| Arylpiperazine Derivatives | Pyrimidinyl at piperazine 4-position | Beneficial for anti-prostate cancer activity | mdpi.com |

| N-(3-phenylpropyl)-N'-benzylpiperazines | Various (H, F, Cl, Br, CH3, OCH3) | High affinity for sigma-1 and sigma-2 receptors; activity dependent on hydrophobicity and electronic properties | nih.gov |

Contribution of the Piperazine Ring to Pharmacological Effects

Pharmacokinetic Properties : The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH. This characteristic often improves aqueous solubility and oral bioavailability, which are desirable pharmacokinetic properties. tandfonline.comnih.gov

Structural Rigidity and Flexibility : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. At the same time, it acts as a versatile scaffold that allows for the attachment of different pharmacophores at its N1 and N4 positions, enabling extensive chemical modification to optimize activity. nih.govtandfonline.com

Target Interaction : The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding sites of target proteins like enzymes or receptors. This interaction is often a key component of the molecule's mechanism of action.

The piperazine core is integral to the function of numerous approved drugs, highlighting its importance in establishing effective drug-target interactions and favorable pharmacokinetic profiles. researchgate.netwisdomlib.org

In Vitro Biological Evaluation Methodologies

The biological activity of compounds like this compound is characterized using a variety of in vitro laboratory techniques. These methods are essential for initial screening, determining potency, and elucidating the mechanism of action.

Assay Development and Screening Approaches

Initial evaluation of a novel compound typically involves screening it against a panel of biological targets to identify potential therapeutic activities.

Antimicrobial Susceptibility Testing : To assess antimicrobial potential, the compound would be tested against a range of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). researchgate.net Standard methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe.

Enzyme Inhibition Assays : If the compound is designed to target a specific enzyme (e.g., topoisomerases for anticancer activity, or PARP1), biochemical assays are employed. nih.govtandfonline.com These assays measure the compound's ability to inhibit the enzyme's activity, often yielding an IC50 value, which is the concentration required to inhibit 50% of the enzyme's function.

Receptor Binding Assays : To evaluate activity against CNS targets, radioligand binding assays are used. These experiments measure how effectively the compound displaces a known radioactive ligand from its receptor (e.g., sigma or serotonin receptors), providing data on binding affinity (Ki). nih.gov

Cell-Based Assays

Cell-based assays are critical for evaluating a compound's effect in a more biologically relevant context. These assays measure cellular responses such as cell death, proliferation, or changes in signaling pathways.

Cytotoxicity Assays : The anticancer potential of a compound is commonly assessed by measuring its toxicity to cancer cells. A panel of human cancer cell lines (e.g., NCI-60 panel, or specific lines like MCF-7 for breast cancer, A549 for lung cancer, and LNCaP for prostate cancer) is treated with the compound at various concentrations. mdpi.commdpi.combenthamdirect.com Cell viability is then measured using colorimetric or luminescent assays.

MTT/CCK-8 Assays : These are common colorimetric assays that measure the metabolic activity of living cells, which correlates with cell number. A reduction in signal indicates cell death or inhibition of proliferation. nih.govmdpi.com

Sulforhodamine B (SRB) Assay : This assay measures total protein content and is widely used for large-scale cytotoxicity screening, such as in the NCI-60 screen.

Apoptosis and Cell Cycle Analysis : If a compound shows cytotoxic activity, further assays are conducted to determine the mechanism of cell death. Flow cytometry can be used to analyze the stages of the cell cycle and to detect markers of apoptosis (programmed cell death), helping to understand how the compound kills cancer cells. nih.gov

Colony Formation Assay : This assay assesses the long-term effect of a compound on the ability of a single cancer cell to grow into a colony. It provides insight into the cytostatic or cytotoxic effects of the compound over a longer period. nih.gov

The table below lists common cell-based assays used to evaluate piperazine derivatives.

| Assay Type | Purpose | Measured Endpoint(s) | Example Cell Lines | Reference(s) |

| MTT / CCK-8 Assay | Measures cell viability and cytotoxicity | Metabolic activity (colorimetric change) | HepG2, A549, MCF-7, MDA-MB-231, 3T3, 4T1 | nih.govmdpi.com |

| NCI-60 Screen | Broad anticancer screening | Growth inhibition and lethality across 60 cell lines | 60 human cancer cell lines from 9 tissue types | mdpi.comderpharmachemica.com |

| Colony Formation Assay | Assesses long-term antiproliferative effects | Ability of single cells to form colonies | MDA-MB-231 | nih.gov |

| Flow Cytometry | Determines mechanism of cell death | Cell cycle distribution, apoptotic markers (e.g., Annexin V) | MDA-MB-231 | nih.gov |

| Neutral Red Uptake Assay | Measures cell viability via lysosomal integrity | Uptake of neutral red dye by viable cells | H9c2 | researchgate.net |

Enzyme Inhibition Studies

The piperazine scaffold is a fundamental component in the design of various enzyme inhibitors, suggesting that this compound may exhibit inhibitory activity against several classes of enzymes. Research into structurally related compounds indicates potential interactions with enzymes crucial to cell regulation and DNA topology.

One of the primary areas where piperazine derivatives have shown significant activity is in the inhibition of topoisomerases. nih.govnih.gov These enzymes are vital for managing the topological state of DNA during processes like replication and transcription. nih.gov Small molecules that interfere with their function can cause DNA damage and trigger cell death, making them valuable targets for anticancer therapies. nih.govnih.gov Studies on new derivatives of 1,2-benzothiazine incorporating a phenylpiperazine moiety have been based on the structures of known topoisomerase II (Topo II) inhibitors like dexrazoxane. nih.gov Molecular docking studies and biological assays have shown that such compounds can bind to the DNA-Topo II complex, preventing the resealing of DNA strands and inhibiting cell division. nih.gov Although direct studies on this compound are not detailed in the available literature, its core structure is consistent with scaffolds known to exhibit this mechanism.

Furthermore, piperazine derivatives have been successfully developed as kinase inhibitors. For instance, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) was identified as a potent dual inhibitor of Src and Abl kinases, with significant antiproliferative activity against various tumor cell lines. nih.gov This demonstrates the utility of the substituted phenyl and piperazine moieties in targeting the ATP-binding sites of kinases, a common strategy in modern cancer therapy.

Another class of enzymes targeted by benzylpiperazine structures is histone deacetylases (HDACs), particularly HDAC6. nih.gov Inhibition of HDAC6 in the central nervous system (CNS) is a promising therapeutic strategy for neurodegenerative diseases. Researchers have designed CNS-penetrant HDAC6 inhibitors by incorporating a benzylpiperazine unit into the structure of hydroxamate-type inhibitors, effectively using the benzylpiperazine group to deliver the active pharmacophore to the brain. nih.gov

The table below summarizes enzyme inhibitory activities observed in compounds structurally related to this compound.

| Enzyme Target | Related Compound Class | Potential Therapeutic Area |

| Topoisomerase II | Phenylpiperazine derivatives of 1,2-benzothiazine nih.gov | Cancer nih.gov |

| Src/Abl Kinase | Substituted aminopyrimidinyl-thiazole-carboxamides nih.gov | Cancer nih.gov |

| Histone Deacetylase 6 (HDAC6) | Benzylpiperazine-hydroxamates nih.gov | CNS Disorders, Neurodegeneration nih.gov |

| Cytochrome P450 (CYP24A1) | Substituted benzyl-tetralones nih.gov | Metabolic Disorders, Cancer nih.gov |

Potential Therapeutic Applications and Lead Compound Identification

The this compound moiety is a "privileged structure" in medicinal chemistry, serving as a versatile scaffold and a valuable lead compound for developing drugs targeting a range of therapeutic areas, most notably cancer and central nervous system (CNS) disorders.

Anticancer Applications: The piperazine heterocycle is found in numerous compounds investigated for antitumor activity. nih.gov Its presence can confer beneficial physicochemical properties, such as improved solubility and bioavailability. nih.gov Research has demonstrated that conjugating piperazine derivatives to other pharmacophores can yield potent anticancer agents. nih.gov For example, piperazine derivatives have been evaluated against various human tumor cell lines, with some showing significant growth inhibition against colon, CNS, melanoma, and breast cancer cell lines. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of key enzymes like topoisomerases. nih.gov Derivatives of 1-(2-fluorobenzyl)piperazine (B2381060), a close analog, have been synthesized and evaluated as inhibitors of the MCF7 breast cancer cell line. researchgate.net Similarly, other complex piperazine-containing molecules have shown antiproliferative effects against glioblastoma multiforme (GBM) cell lines. mdpi.com This body of research supports the potential of this compound as a lead structure for the development of novel anticancer therapeutics.

Central Nervous System (CNS) Applications: Benzylpiperazine derivatives have been extensively explored for their activity on CNS targets. The structure is a key component of ligands designed for dopamine and serotonin receptors, which are implicated in psychiatric disorders like schizophrenia. nih.govnih.gov The ability of these compounds to modulate neurotransmitter systems highlights their potential for treating a variety of neurological and mental health conditions. researchgate.net Furthermore, the benzylpiperazine scaffold has been strategically employed to create CNS-penetrant enzyme inhibitors. nih.gov By combining the structural features of known HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists containing a benzylpiperazine unit, researchers successfully developed selective HDAC6 inhibitors with antidepressant activity in preclinical models. nih.gov This hybrid design strategy underscores the value of this compound as a foundational element for drugs needing to cross the blood-brain barrier. nih.govnih.gov

The following table outlines the potential therapeutic uses for which this compound can be considered a lead compound, based on the activities of related molecules.

| Therapeutic Area | Specific Application/Target | Rationale Based on Related Compounds |

| Oncology | Breast Cancer, CNS Cancer, Melanoma | Activity of 1-(2-fluorobenzyl)piperazine derivatives and other conjugates against various cancer cell lines. nih.govresearchgate.net |

| Glioblastoma Multiforme (GBM) | Antiproliferative effects of complex piperazine derivatives on GBM cells. mdpi.com | |

| CNS Disorders | Schizophrenia, Psychostimulant Abuse | High affinity of chlorophenylpiperazine (B10847632) analogues for dopamine transporters (DAT) and serotonin receptors. nih.govnih.gov |

| Neurodegenerative Diseases, Depression | Use of the benzylpiperazine scaffold to create CNS-penetrant HDAC6 inhibitors with antidepressant effects. nih.gov |

Comparison of Biological Activity with Similar Compounds

The biological activity of this compound is significantly influenced by the specific halogen substitution pattern on its benzyl ring. Structure-activity relationship (SAR) studies on related benzylpiperazine and phenylpiperazine series reveal that the type, position, and number of substituents are critical determinants of potency and selectivity for various biological targets. nih.govmdpi.com

The presence of both a chloro and a fluoro group at the 2- and 6-positions introduces distinct electronic and lipophilic properties. Halogens are electron-withdrawing, which can alter the pKa of the piperazine nitrogens and influence how the molecule interacts with receptor binding sites. mdpi.com The dual substitution also increases lipophilicity, which can affect the compound's ability to cross biological membranes, including the blood-brain barrier.

Comparative studies on similar scaffolds highlight these principles:

Position of Halogen: In a series of chlorophenylpiperazine analogues evaluated for dopamine transporter (DAT) affinity, the position of the chlorine atom dramatically impacted activity and selectivity. nih.gov Similarly, for substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active as anesthetics than their 4-substituted counterparts, with chlorine being a generally favorable substituent. mdpi.com This suggests that the ortho positioning of both the chloro and fluoro groups in this compound is a critical feature for its specific biological profile.

Nature of Substituent: In studies of N-(3-phenylpropyl)-N'-benzylpiperazines as ligands for sigma receptors, quantitative structure-activity relationships showed that binding affinity was dependent on the hydrophobicity (πx) and electronic (Hammett σ values) parameters of the benzyl substituents. nih.gov The hydrophobicity term was found to be negative for sigma-1 binding but positive for sigma-2 binding, indicating that tuning this property is key to achieving receptor selectivity. nih.gov The 2-chloro, 6-fluoro combination provides a specific balance of these properties compared to mono-halogenated (e.g., 1-(2-fluorobenzyl)piperazine or 1-(3-chlorophenyl)piperazine) or non-halogenated analogues.

Comparison with Mono-halogenated Analogues: Research on 1-(2-fluorobenzyl)piperazine derivatives in anticancer applications provides a direct comparison. researchgate.net While these compounds show efficacy, the addition of a second halogen, like the chloro group in this compound, would be expected to further modify the molecule's activity profile, potentially enhancing potency or altering its target selectivity.

The following table provides a conceptual comparison based on SAR principles from related compound series.

| Compound | Key Structural Difference from Target Compound | Expected Impact on Biological Activity (Based on SAR) |

| 1-Benzylpiperazine | Lacks halogen substituents | Lower lipophilicity; altered electronic properties; likely different potency and selectivity at CNS receptors. |

| 1-(2-Fluorobenzyl)piperazine researchgate.net | Lacks the 6-chloro substituent | Lower lipophilicity and less pronounced electron-withdrawing character compared to the target compound. |

| 1-(3-Chlorophenyl)piperazine (mCPP) | Phenylpiperazine (vs. benzylpiperazine); single meta-chloro substituent | Known serotonin receptor agonist; different substitution pattern and core structure lead to a distinct pharmacological profile. researchgate.net |

| N-(3-phenylpropyl)-N'-(substituted benzyl)piperazines nih.gov | Different N'-substituent; various benzyl substitutions | Provides a model for how hydrophobicity and electronic effects of benzyl ring substituents modulate sigma receptor affinity. nih.gov |

Applications in Chemical Biology and Drug Development Research

Building Block for Complex Molecule Synthesis

1-(2-Chloro-6-fluorobenzyl)piperazine serves as a fundamental building block in the synthesis of more intricate molecular architectures. The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and the reactive secondary amine provides a convenient point for chemical modification. mdpi.com Chemists utilize this compound to introduce the 2-chloro-6-fluorobenzylpiperazine moiety into larger structures, leveraging its physicochemical properties which can influence the solubility, lipophilicity, and metabolic stability of the final compound.

A primary synthetic strategy involves the reaction of the secondary amine on the piperazine ring with various electrophiles. This allows for the construction of a diverse range of derivatives, including amides, ureas, sulfonamides, and carbamates. For instance, reacting it with chloroacetyl chloride results in the formation of 1-(chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine, a key intermediate for further functionalization. scbt.com This step-wise approach enables the systematic exploration of chemical space around the core scaffold.

Reagent in Organic Reactions

As a reagent, this compound primarily functions as a nucleophile. The lone pair of electrons on the secondary nitrogen atom of the piperazine ring readily attacks electron-deficient centers, making it a key participant in various organic reactions.

Common transformations involving this compound include:

N-Alkylation: It can be alkylated with various alkyl halides or sulfonates to introduce new substituents on the piperazine ring. This is a fundamental method for creating libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.com

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the piperazine nitrogen and an aryl group, yielding N-arylpiperazine derivatives.

Acylation: The reaction with acyl chlorides or anhydrides produces the corresponding amides. This is a common method to link the piperazine scaffold to other molecular fragments.

Reductive Amination: It can react with aldehydes or ketones in the presence of a reducing agent to form new carbon-nitrogen bonds, providing another route to diverse N-substituted derivatives. mdpi.com

The compound's synthesis itself is typically achieved through the nucleophilic substitution reaction between 2-chloro-6-fluorobenzyl chloride and an excess of piperazine.

Precursor for Novel Drug Candidates

The piperazine heterocycle is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs across various therapeutic areas. encyclopedia.pub Consequently, this compound is a valuable precursor for the development of novel drug candidates. The specific 2-chloro-6-fluoro substitution pattern on the benzyl (B1604629) ring can be crucial for modulating the biological activity and pharmacokinetic profile of the resulting molecules.

Research has shown that this scaffold is a key component in the synthesis of potential therapeutic agents. For example, derivatives incorporating this moiety have been investigated for their potential as tyrosine kinase inhibitors. A radiolabeled derivative of dasatinib, a known tyrosine kinase inhibitor, features a similar N-(2-chloro-6-methylphenyl) group attached to a piperazine-containing structure, highlighting the importance of this substitution pattern for targeting kinases like Abl, Src, and Kit. nih.gov The development of such targeted inhibitors is a cornerstone of modern cancer therapy.

Role in Target Validation Studies

While not directly used as a tool compound itself, the derivatives synthesized from this compound play an indirect but crucial role in target validation. In drug discovery, target validation is the process of demonstrating that a specific biological target (e.g., an enzyme or receptor) is critically involved in a disease process and that modulating its activity is likely to be therapeutically beneficial.

By serving as a precursor for potent and selective inhibitors of specific targets, such as the tyrosine kinases mentioned previously, this compound enables the creation of chemical probes. nih.gov Researchers can use these synthesized inhibitors to study the biological consequences of inhibiting a particular target in cellular and animal models. If the inhibitor produces the desired therapeutic effect, it provides strong evidence—or validation—that the target is a viable point of intervention for the disease.

Computational Modeling and In Silico Studies

Computational techniques are integral to modern drug design, allowing scientists to predict and analyze molecular interactions before undertaking costly and time-consuming laboratory synthesis. Piperazine derivatives, including those derived from this compound, are frequently the subject of such in silico studies. nih.govconnectjournals.com

Computational modeling is employed to predict how novel derivatives might interact with their biological targets. Techniques such as quantitative structure-activity relationship (QSAR) modeling can correlate the chemical structures of a series of compounds with their biological activities. For piperazine-based compounds, these models help identify which chemical features, such as the placement of halogen atoms on the benzyl ring, are most important for target binding and potency. This predictive power guides the rational design of next-generation compounds with improved efficacy and selectivity.

Molecular docking is a widely used computational method to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For derivatives of this compound, docking studies can simulate their binding within the active site of an enzyme or the binding pocket of a receptor. nih.gov

For instance, in studies of similar piperazine-containing anticancer agents, docking simulations have been used to visualize interactions with the human epidermal growth factor receptor 2 (HER2). researchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and specific amino acid residues (e.g., Leu443, Gly442) in the target's active site. nih.govresearchgate.net This detailed molecular insight helps explain the compound's biological activity and provides a basis for designing modifications to enhance binding affinity and selectivity.

Advanced Research Applications (e.g., Chemical Probes)

While this compound is not typically used as a chemical probe in its own right, its structural framework is highly relevant to the design and synthesis of such tools. Chemical probes are specialized small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. The development of these probes is a critical aspect of chemical biology and early-stage drug discovery.

The this compound scaffold is advantageous for creating chemical probes for several reasons:

Piperazine Moiety: The piperazine ring is a common feature in many biologically active compounds. researchgate.net It is a versatile linker that can be readily functionalized at the second nitrogen atom to introduce various substituents. This allows for the systematic modification of a molecule's properties to optimize its interaction with a biological target. The basic nature of the piperazine can also be crucial for interactions with acidic residues in protein binding sites and can improve the aqueous solubility of the resulting compounds. researchgate.net

Substituted Benzyl Group: The 2-chloro-6-fluoro substitution pattern on the benzyl group imparts specific physicochemical properties to the molecule. The presence of both chlorine and fluorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions. This dual halogenation can create unique electronic and steric effects that can be exploited to achieve high affinity and selectivity for a target protein.

The process of developing a chemical probe from a scaffold like this compound often involves the creation of a library of analogues through techniques like diversity-oriented synthesis. nih.gov These analogues are then screened for activity against a specific biological target. Through iterative cycles of synthesis and biological testing, researchers can elucidate structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.gov

For instance, a hypothetical SAR study could involve synthesizing a series of derivatives of this compound where the substituent on the second piperazine nitrogen is varied. These compounds could then be tested for their ability to inhibit a particular enzyme or bind to a specific receptor. The results of such a study, as illustrated in the hypothetical data table below, can guide the design of more potent and selective chemical probes.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Chemical Probes Derived from this compound

This interactive table presents hypothetical data from a study on chemical probes based on the this compound scaffold. The aim of such a study would be to understand how different chemical groups attached to the piperazine ring affect the probe's ability to bind to a target protein and exert a biological effect in a cellular environment.

| Compound ID | R-Group on Piperazine Nitrogen | Target Affinity (IC₅₀ in nM) | Cellular Potency (EC₅₀ in µM) |

| PROBE-01 | H | 850 | > 20 |

| PROBE-02 | Methyl | 620 | 15.8 |

| PROBE-03 | Ethyl | 550 | 12.3 |

| PROBE-04 | Phenyl | 210 | 5.1 |

| PROBE-05 | 4-Fluorophenyl | 150 | 2.7 |

| PROBE-06 | 3-Chlorophenyl | 95 | 1.2 |

Note: The data in this table is purely illustrative and does not represent real experimental results.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental in determining the molecular structure of 1-(2-Chloro-6-fluorobenzyl)piperazine. These methods provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms in the benzyl (B1604629) and piperazine (B1678402) moieties. While specific experimental spectra for this exact compound are not widely published, data can be predicted based on the analysis of structurally similar compounds. The final purity of the hydrochloride salt of the compound has been reported to be greater than 98% as determined by NMR.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chloro-6-fluorobenzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the piperazine ring. The aromatic region would display complex splitting patterns due to the chlorine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique also provides structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₄ClFN₂, the expected molecular weight is approximately 228.69 g/mol . chemicalbook.com Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. Characteristic fragmentation would likely involve the cleavage of the benzyl group and fragmentation of the piperazine ring, which is a common pattern for piperazine derivatives. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrational modes include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, C-N stretching from the piperazine ring, and C-Cl and C-F stretching from the substituted benzyl group.

| Spectroscopic Data | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, benzylic CH₂ protons, and piperazine N-CH₂ protons. |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, and piperazine ring carbons. |

| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺) at m/z ≈ 229. |

| Infrared Spectroscopy | C-H (aromatic & aliphatic), C=C (aromatic), C-N, C-Cl, and C-F stretching bands. |

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active ingredients. For piperazine derivatives, reversed-phase HPLC is typically used. rdd.edu.iq A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). amazonaws.comgoogle.com Detection is often performed using a UV detector. Reports indicate that HPLC analysis can be used to confirm the purity of this compound, with purities of over 95% being achieved after initial synthesis and filtration.

| HPLC Method Parameters | Typical Conditions for Piperazine Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) |

| Detection | UV Spectroscopy (e.g., at 254 nm) |

| Purity Achieved | >95% |

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment and identification of volatile impurities. The compound would be vaporized and passed through a capillary column. The retention time is a characteristic feature for identification, while the peak area allows for quantification of purity. GC-MS provides definitive identification by matching the mass spectrum of the eluted peak with a reference spectrum. nih.gov This method is particularly useful for detecting residual solvents and starting materials from the synthesis process. rsc.orgunodc.org

Crystallographic Studies for Conformational Analysis

Future Research Perspectives and Challenges

Elucidation of Detailed Pharmacological Mechanisms

A primary challenge in the study of 1-(2-Chloro-6-fluorobenzyl)piperazine is the precise elucidation of its molecular mechanism of action. While it is understood that the compound likely interacts with specific biological targets such as receptors or enzymes to exert its effects, the exact nature of these targets remains to be fully identified. The unique 2-chloro-6-fluoro substitution pattern on the benzyl (B1604629) ring introduces distinct electronic and steric properties that could lead to altered receptor selectivity and affinity compared to other piperazine (B1678402) analogues. For instance, related compounds like 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) are known agonists of serotonin (B10506) (5-HT) receptors. Future research must focus on comprehensive screening and binding assays to identify the primary molecular targets of this compound. Subsequent studies should then aim to unravel the downstream signaling pathways that are modulated upon its binding, providing a complete picture of its pharmacological profile.

Development of Novel Synthetic Pathways for Analogues

The generation of analogues is crucial for exploring the structure-activity relationship (SAR) and optimizing the therapeutic potential of a lead compound. The existing laboratory-scale synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloro-6-fluorobenzyl chloride and piperazine. While effective, future research should focus on developing more diverse and efficient synthetic strategies to create a library of novel analogues.

Challenges in this area include achieving regioselectivity and stereoselectivity, improving yields, and ensuring cost-effectiveness for potential scale-up. mdpi.com Advanced synthetic methodologies could be employed to modify both the benzyl and piperazine rings.

| Synthetic Method | Description | Potential Application for Analogues |

| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction forming a carbon-nitrogen bond between an aryl halide and an amine. | Useful for creating N-arylpiperazine derivatives by coupling various substituted aryl halides to the piperazine core. mdpi.com |

| Reductive Amination | A two-step process that converts a carbonyl group into an amine via an intermediate imine. | Can be used to introduce diverse alkyl substituents onto the piperazine nitrogen by reacting it with various aldehydes or ketones. mdpi.com |

| SNAr Reactions | Nucleophilic Aromatic Substitution on electron-deficient (hetero)arenes. | Allows for the attachment of the piperazine moiety to a wide range of heterocyclic scaffolds, which are common in drug molecules. mdpi.com |

| Ring-Construction Methods | Building the piperazine ring from acyclic precursors, such as an appropriate aniline (B41778) and bis-(2-haloethyl)amine. | Offers flexibility in creating highly substituted or conformationally constrained piperazine ring systems. mdpi.com |

Developing these pathways will enable the systematic exploration of how different substituents on the aromatic ring and the piperazine core influence biological activity.

Exploration of Broader Biological Activities

The piperazine heterocycle is a privileged scaffold known to impart a wide spectrum of biological activities. wisdomlib.orgnih.gov Derivatives have been investigated for numerous therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroactive agents. researchgate.netacgpubs.orgnih.govnih.gov While this compound has been noted for potential antimicrobial and antiviral properties, its full biological potential is likely underexplored.

Future research should involve comprehensive screening of the compound and its newly synthesized analogues against a broad array of biological targets and disease models. The addition of the chloro and fluoro groups may enhance certain activities; for example, some halogenated 1-(benzyl)piperazine derivatives have demonstrated cytotoxicity in cancer models, potentially through mechanisms like enzyme inhibition or DNA intercalation. nih.gov Systematic investigation could uncover novel therapeutic applications for this class of compounds.

| Potential Therapeutic Area | Rationale Based on Piperazine Derivatives |

| Oncology | Many piperazine derivatives exhibit anticancer activity, with some acting as topoisomerase II inhibitors. nih.gov |

| Infectious Diseases | The piperazine core is found in various antimicrobial and antifungal agents. researchgate.netacgpubs.org |

| Central Nervous System Disorders | Piperazine-based compounds are used as antipsychotics, antidepressants, and have been studied as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov |

| Inflammatory Conditions | Certain piperazine derivatives have shown anti-inflammatory properties. wisdomlib.orgmdpi.com |

Advancements in Structure-Based Drug Design

To move beyond traditional medicinal chemistry, future efforts should leverage advancements in structure-based drug design. This approach uses high-resolution structural information of a biological target to guide the design of more potent and selective inhibitors. A significant challenge is to obtain the crystal structure of this compound or its analogues bound to their specific protein targets.

Molecular docking and computational modeling can serve as powerful predictive tools in the interim. nih.govnih.gov These methods can simulate the binding interactions between a ligand and its target, helping to prioritize which analogues to synthesize. For example, docking studies on other piperazine derivatives have successfully predicted their binding modes to enzymes like topoisomerase II. nih.gov By understanding the key interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—researchers can rationally design modifications to the lead structure to enhance binding affinity and selectivity. The dual halogenation on the benzyl ring, which impacts both hydrophobicity and electron distribution, is a critical feature to consider in these models as it may improve pharmacokinetic properties like membrane permeability.

Translational Research Considerations

Translating a promising compound from the laboratory to clinical application is a complex, multi-stage process. For this compound and its analogues, a key future challenge will be to conduct rigorous preclinical evaluations. This involves detailed studies of their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME).

A significant advancement would be the development of radiolabeled versions of promising analogues. For instance, incorporating a positron-emitting isotope like Fluorine-18 could enable Positron Emission Tomography (PET) imaging studies. nih.gov This technique allows for non-invasive, real-time visualization of the drug's distribution, accumulation in target tissues, and engagement with its molecular target in living organisms, providing invaluable data for preclinical development. nih.gov Furthermore, identifying reliable biomarkers to measure the physiological response to the compound in animal models will be essential for demonstrating efficacy and guiding the design of potential human trials. Addressing challenges related to scalable synthesis and formulation will also be critical for any compound intended for clinical investigation. mdpi.com

Conclusion

Summary of Key Research Findings

1-(2-Chloro-6-fluorobenzyl)piperazine has been firmly established as a pivotal building block in synthetic organic and medicinal chemistry. Research highlights its role primarily as a key intermediate in the synthesis of complex psychoactive molecules, most notably third-generation antipsychotics. The specific arrangement of the chloro and fluoro substituents on the benzyl (B1604629) ring is critical, influencing the reactivity and physicochemical properties of the molecule, which are leveraged in multi-step syntheses.

The primary application documented in scientific literature is its use in the industrial-scale production of Cariprazine, an atypical antipsychotic. The synthesis involves the nucleophilic substitution reaction between 2-chloro-6-fluorobenzyl chloride and piperazine (B1678402). Optimized industrial processes for this synthesis focus on maximizing yield (typically 78-85% for the free base), ensuring high purity (>98% after salt formation), and implementing cost-effective measures like solvent recovery.

Furthermore, the broader benzylpiperazine and phenylpiperazine scaffolds, to which this compound belongs, are recognized for their wide range of pharmacological activities. semanticscholar.orgnih.govmdpi.com The inclusion of fluorine in the structure is a key feature, as fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and receptor binding affinity. nih.govnih.gov

Significance of this compound in Contemporary Chemical and Biomedical Research

The significance of this compound lies in its enabling role in the development of advanced therapeutics for neuropsychiatric disorders. It serves as a crucial component for creating molecules that target specific neurotransmitter receptors, particularly dopamine (B1211576) D2 and D3 receptors. frontiersin.orgtandfonline.com

Its most notable contribution is to the synthesis of Cariprazine, a dopamine D3/D2 receptor partial agonist with preferential binding to D3 receptors. frontiersin.org This pharmacological profile is significant for treating a range of symptoms in schizophrenia, including negative symptoms and cognitive deficits, which are often poorly addressed by older antipsychotics. frontiersin.orgnih.gov The development of such targeted agents represents a major advancement in psychopharmacology, and this compound is a cornerstone of this progress.

Beyond its role in synthesizing one specific drug, the compound is representative of a class of fluorinated benzylpiperazine intermediates that are of high interest to medicinal chemists. nih.govnih.gov These structures allow for systematic exploration of the structure-activity relationships of new potential drugs targeting the central nervous system and other biological systems. The dual halogenation pattern (chloro and fluoro) provides a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of the final active pharmaceutical ingredients.

Outlook for Future Academic Endeavors

Future research involving this compound and related structures is likely to advance in several directions. A primary area of focus will be the design and synthesis of novel derivatives for new therapeutic applications. By modifying the piperazine ring or using this benzylpiperazine moiety as a scaffold, researchers can develop new ligands for various G-protein coupled receptors (GPCRs), ion channels, or enzymes, potentially leading to treatments for other CNS disorders, such as depression, anxiety, and substance use disorders. nih.gov

There is also potential for developing more efficient and sustainable synthetic methodologies. While current industrial processes are optimized, academic research could explore novel catalytic systems or flow chemistry approaches to further improve reaction times, reduce waste, and enhance safety.

Finally, the compound can be used as a tool in chemical biology to create molecular probes. By attaching fluorescent tags or other reporter groups, researchers could develop tools to study the distribution and dynamics of dopamine receptors and other biological targets in living systems, contributing to a deeper understanding of the neurobiology of psychiatric illnesses. The continued exploration of dopamine receptor partial agonists remains a promising field, and the building blocks used to create them, such as this compound, will remain integral to these efforts. nih.gov

Q & A

Q. Basic Research Focus

- ¹H NMR : Look for characteristic peaks:

- ¹³C NMR : Confirm quaternary carbons (e.g., C-F at ~160 ppm, C-Cl at ~125 ppm) .

- LCMS : Expect [M+H]⁺ peak at m/z 243.1 (C₁₁H₁₃ClFN₂⁺). Validate isotopic patterns for Cl/F .

Advanced Tip : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures.

What strategies are effective in designing anticancer activity assays for fluorobenzyl-piperazine derivatives?

Q. Advanced Research Focus

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., cisplatin) .

- Molecular docking : Target kinases (e.g., EGFR, VEGFR) using software like AutoDock. Prioritize derivatives with strong binding to ATP-binding pockets .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., triazole groups) to enhance interactions with hydrophobic pockets or hydrogen bonds .

Example : Triazole-linked derivatives of 1-(2-fluorobenzyl)piperazine showed IC₅₀ values of 5–10 µM against breast cancer cells .

How can researchers address discrepancies between experimental and theoretical data in elemental analysis?

Advanced Research Focus

Discrepancies in elemental analysis (e.g., C, H, N percentages) may arise from:

- Sample purity : Use HPLC (≥95% purity) to rule out impurities .

- Hydration/solvation : Perform TGA to detect adsorbed water or solvent residues .

- Instrument calibration : Validate with certified reference standards.

Case Study : For 1-(2-fluorobenzyl)triazole derivatives, observed carbon content (59.15%) deviated from calculated (60.60%) due to residual solvent in the crystal lattice .

What methodologies optimize coupling reactions involving this compound?

Q. Advanced Research Focus

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole groups. Optimize with sodium ascorbate (reducing agent) and DCM/H₂O (2:1) solvent systems .

- Buchwald-Hartwig Amination : Couple aryl halides with piperazine using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 10 minutes vs. 24 hours) while maintaining yield .

Q. Basic Research Focus

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via NMR for decomposition (e.g., hydrolysis of benzyl group) .

- Storage : Store at –20°C in amber vials under inert atmosphere (N₂/Ar) to prevent oxidation .

What computational tools are recommended for predicting the pharmacokinetic properties of fluorobenzyl-piperazine derivatives?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), BBB permeability, and CYP inhibition .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for metabolic oxidation .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand complex stability .

Example : Derivatives with high TPSA (>80 Ų) often exhibit poor BBB penetration, limiting CNS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.